molecular formula C58H80N2O14+2 B169236 Mivacurium CAS No. 133814-19-4

Mivacurium

カタログ番号: B169236
CAS番号: 133814-19-4
分子量: 1029.3 g/mol
InChIキー: ILVYCEVXHALBSC-OTBYEXOQSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

準備方法

Synthetic Routes and Reaction Conditions: Mivacurium is synthesized through a multi-step process involving the formation of its bisbenzylisoquinolinium structure. The synthesis typically begins with the preparation of the tetrahydroisoquinoline intermediates, which are then coupled with an appropriate diester to form the final compound . The reaction conditions often involve the use of organic solvents and catalysts to facilitate the coupling reactions.

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes rigorous purification steps such as crystallization and chromatography to isolate the desired isomers and remove any impurities .

化学反応の分析

Types of Reactions: Mivacurium undergoes several types of chemical reactions, including hydrolysis and esterification. The primary reaction it undergoes is hydrolysis by plasma cholinesterase, which breaks down the ester bonds in the molecule .

Common Reagents and Conditions: The hydrolysis of this compound is facilitated by the enzyme plasma cholinesterase, which is naturally present in the body. In laboratory settings, hydrolysis can be studied using various cholinesterase inhibitors to understand the reaction kinetics .

Major Products Formed: The hydrolysis of this compound results in the formation of inactive metabolites, which are then excreted from the body .

生物活性

Mivacurium is a non-depolarizing neuromuscular blocking agent primarily used during surgical procedures to facilitate tracheal intubation and provide muscle relaxation. It is structurally related to atracurium and exhibits unique pharmacological properties that make it suitable for various clinical settings. This article delves into the biological activity of this compound, highlighting its pharmacokinetics, pharmacodynamics, clinical applications, and safety profile.

Pharmacological Profile

Mechanism of Action:
this compound acts at the neuromuscular junction by competitively inhibiting acetylcholine from binding to nicotinic receptors on the motor end plate, leading to muscle paralysis. Its rapid onset and short duration of action are attributed to its swift hydrolysis by plasma cholinesterase, making it distinct among neuromuscular blockers.

Pharmacokinetics:
The pharmacokinetic parameters of this compound are influenced by its stereoisomers, primarily the cis-trans and trans-trans isomers. The following table summarizes key pharmacokinetic parameters:

Parametertrans-trans Isomercis-trans Isomer
Plasma Clearance (mL/min/kg)54 (34 - 129)91 (27 - 825)
Volume of Distribution (mL/kg)335 (192 - 523)Not determined
In vitro Half-life (min)1.3 ± 0.30.8 ± 0.2
In vivo Half-life (min)Similar to in vitroSimilar to in vitro

These values indicate that this compound has a limited tissue distribution and a rapid elimination profile, which is advantageous for short surgical procedures .

Clinical Applications

Dosage and Administration:
The recommended intubating dose for adults is typically 0.15mg kg0.15\,\text{mg kg}, providing effective neuromuscular block within 2-2.5 minutes. In pediatric patients aged 2-12 years, the effective duration is approximately 10 minutes after the same dosage . this compound can be administered as a single bolus or as a continuous infusion for maintenance during longer surgeries.

Duration of Action:
this compound's duration of action is notably shorter than other non-depolarizing agents like atracurium and vecuronium but longer than succinylcholine. Recovery from neuromuscular blockade occurs rapidly due to its metabolism by plasma cholinesterase, with spontaneous recovery observed within 25-30 minutes in healthy adults .

Safety Profile

Adverse Effects:
Although this compound generally produces minimal cardiovascular effects, it has been associated with histamine release, which may lead to hypotension in sensitive individuals. Careful monitoring is advised during administration, especially in patients with a history of cardiovascular instability .

Patient Considerations:
Patients with atypical plasma cholinesterase activity are particularly sensitive to this compound, necessitating cautious dosing and monitoring. In cases of liver disease or burns, the pharmacokinetics may be altered, requiring dose adjustments .

Case Studies

  • Case Study in Liver Disease:
    A study involving patients with end-stage liver disease demonstrated that the effective duration of action of this compound was significantly prolonged compared to healthy individuals. This highlights the necessity for individualized dosing in populations with altered drug metabolism .
  • Pediatric Use:
    In pediatric patients undergoing elective surgery, this compound provided adequate muscle relaxation for tracheal intubation without significant adverse effects, supporting its use in this demographic .

特性

IUPAC Name

bis[3-[(1R)-6,7-dimethoxy-2-methyl-1-[(3,4,5-trimethoxyphenyl)methyl]-3,4-dihydro-1H-isoquinolin-2-ium-2-yl]propyl] (E)-oct-4-enedioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C58H80N2O14/c1-59(25-21-41-35-47(63-3)49(65-5)37-43(41)45(59)29-39-31-51(67-7)57(71-11)52(32-39)68-8)23-17-27-73-55(61)19-15-13-14-16-20-56(62)74-28-18-24-60(2)26-22-42-36-48(64-4)50(66-6)38-44(42)46(60)30-40-33-53(69-9)58(72-12)54(34-40)70-10/h13-14,31-38,45-46H,15-30H2,1-12H3/q+2/b14-13+/t45-,46-,59?,60?/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILVYCEVXHALBSC-OTBYEXOQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[N+]1(CCC2=CC(=C(C=C2C1CC3=CC(=C(C(=C3)OC)OC)OC)OC)OC)CCCOC(=O)CCC=CCCC(=O)OCCC[N+]4(CCC5=CC(=C(C=C5C4CC6=CC(=C(C(=C6)OC)OC)OC)OC)OC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[N+]1(CCC2=CC(=C(C=C2[C@H]1CC3=CC(=C(C(=C3)OC)OC)OC)OC)OC)CCCOC(=O)CC/C=C/CCC(=O)OCCC[N+]4(CCC5=CC(=C(C=C5[C@H]4CC6=CC(=C(C(=C6)OC)OC)OC)OC)OC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C58H80N2O14+2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6048333
Record name Mivacurium
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6048333
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

1029.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid
Record name Mivacurium
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015357
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

3.26e-05 g/L
Record name Mivacurium
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015357
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Mechanism of Action

Mivacurium binds competitively to cholinergic receptors on the motor end-plate to antagonize the action of acetylcholine, resulting in a block of neuromuscular transmission. This action is antagonized by acetylcholinesterase inhibitors, such as neostigmine.
Record name Mivacurium
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01226
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

CAS No.

133814-19-4, 106791-40-6
Record name Mivacurium
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=133814-19-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Mivacurium
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0133814194
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Mivacurium
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01226
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Mivacurium
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6048333
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Mivacurium
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015357
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Mivacurium
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
Mivacurium
Reactant of Route 3
Reactant of Route 3
Mivacurium
Reactant of Route 4
Reactant of Route 4
Mivacurium
Reactant of Route 5
Reactant of Route 5
Mivacurium
Reactant of Route 6
Reactant of Route 6
Mivacurium

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。